molecular formula C15H16O3S B12856545 (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid

(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B12856545
M. Wt: 276.4 g/mol
InChI Key: FERIPULZWUFQCB-QWHCGFSZSA-N
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Description

(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a benzoyl group, and a methanethioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methanethioyl Group: The methanethioyl group can be added via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanethioyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alcohols or amines can be used in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a methanethioyl group.

    (1R,2S)-2-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a methanethioyl group.

Uniqueness

The presence of the methanethioyl group in (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming covalent bonds with biological targets. This makes it distinct from similar compounds and valuable for specific applications.

Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H16O3S/c16-14(11-6-2-1-5-10(11)9-19)12-7-3-4-8-13(12)15(17)18/h1-2,5-6,9,12-13H,3-4,7-8H2,(H,17,18)/t12-,13+/m0/s1

InChI Key

FERIPULZWUFQCB-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC=CC=C2C=S)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2C=S)C(=O)O

Origin of Product

United States

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